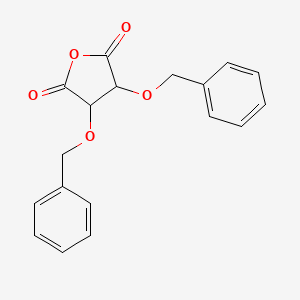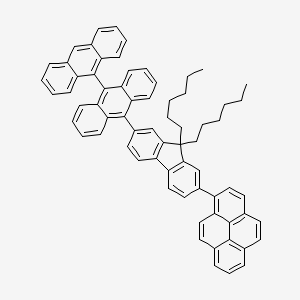
9,9-Dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine is a compound known for its application in organic electronics. It is used as a Hole Transport / Electron Blocking Layer (HTL / EBL) polymer, particularly in solution-processed light-emitting diodes (LEDs) such as green quantum dot light-emitting diodes (QD-LEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine typically involves the reaction of 9-phenyl-9H-carbazole with 9,10-dihydro-9,9-dimethylacridine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to achieve the desired quality and quantity. The compound is often produced in sublimed grade with an assay of ≥99% (HPLC) .
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products have different properties and applications in organic electronics .
Scientific Research Applications
9,9-Dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine involves its role as a Hole Transport / Electron Blocking Layer (HTL / EBL) polymer. It facilitates the transport of holes (positive charge carriers) while blocking electrons, thereby enhancing the efficiency and performance of organic electronic devices. The molecular targets and pathways involved include the interaction with the active layers of the electronic devices, leading to improved charge transport and light emission .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Hole Transport / Electron Blocking Layer (HTL / EBL) polymers used in organic electronics, such as:
- 9,9′-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9H-carbazole)
- 4-Aminophenylboronic acid hydrochloride
- Poly(ethylene glycol) diamine
Uniqueness
What sets 9,9-Dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine apart is its high efficiency and stability in organic electronic applications. Its unique molecular structure allows for better charge transport and electron blocking capabilities, making it a preferred choice in the production of high-performance LEDs and QD-LEDs .
Properties
Molecular Formula |
C33H26N2 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
9,9-dimethyl-10-(9-phenylcarbazol-3-yl)acridine |
InChI |
InChI=1S/C33H26N2/c1-33(2)27-15-7-10-18-31(27)35(32-19-11-8-16-28(32)33)24-20-21-30-26(22-24)25-14-6-9-17-29(25)34(30)23-12-4-3-5-13-23/h3-22H,1-2H3 |
InChI Key |
UMKRTVOLHYYZHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis](/img/structure/B12303437.png)
![1',4-Didehydro-1-deoxy-3'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydro-1-oxorifamycinVIII](/img/structure/B12303441.png)
![[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate](/img/structure/B12303467.png)





![5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine](/img/structure/B12303507.png)


![(2S,3R,4S,5R,6R)-2-(4-ethenylphenoxy)-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12303524.png)
![28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B12303525.png)
